molecular formula C12H9ClN4O B11666975 N'-[(Z)-(4-Chlorophenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(4-Chlorophenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11666975
M. Wt: 260.68 g/mol
InChI Key: OJTWGUZBRJBKAY-APSNUPSMSA-N
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Description

N’-[(Z)-(4-Chlorophenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative known for its significant biological activities. This compound is part of the Schiff base family, which are compounds typically formed by the condensation of primary amines with carbonyl compounds. Schiff bases are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-Chlorophenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the desired product precipitates out .

Industrial Production Methods

While specific industrial production methods for N’-[(Z)-(4-Chlorophenyl)methylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-Chlorophenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(Z)-(4-Chlorophenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(Z)-(4-Chlorophenyl)methylidene]pyrazine-2-carbohydrazide exerts its effects involves its interaction with cellular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to cytotoxic effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with transition metals is a key factor in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(3-chlorophenyl)methylidene]imidazo[1,2-a]pyrazine-2-carbohydrazide

Uniqueness

N’-[(Z)-(4-Chlorophenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the pyrazine-2-carbohydrazide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown higher cytotoxic activity against certain cancer cell lines, making it a promising candidate for further research and development .

Properties

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9ClN4O/c13-10-3-1-9(2-4-10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7-

InChI Key

OJTWGUZBRJBKAY-APSNUPSMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)C2=NC=CN=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)Cl

Origin of Product

United States

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